molecular formula C11H15NO B13210193 2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol

2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol

Cat. No.: B13210193
M. Wt: 177.24 g/mol
InChI Key: QOMZVQUZLCRFAW-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol is a chemical compound that belongs to the class of isoindolines Isoindolines are heterocyclic compounds containing a benzene ring fused to a pyrrolidine ring This compound is characterized by the presence of an isopropyl group and a hydroxyl group attached to the isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding isoindoline-5-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the isoindoline-5-one precursor. The reaction is conducted under high pressure and temperature to achieve efficient conversion and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the fully saturated isoindoline derivative using strong reducing agents.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products Formed

    Oxidation: Isoindoline-5-one

    Reduction: Fully saturated isoindoline

    Substitution: Various substituted isoindolines

Scientific Research Applications

2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isopropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-yl)-2,3-dihydro-1H-isoindoline
  • 2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-one
  • 2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-carboxylic acid

Uniqueness

2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol is unique due to the presence of both the hydroxyl group and the isopropyl group, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-propan-2-yl-1,3-dihydroisoindol-5-ol

InChI

InChI=1S/C11H15NO/c1-8(2)12-6-9-3-4-11(13)5-10(9)7-12/h3-5,8,13H,6-7H2,1-2H3

InChI Key

QOMZVQUZLCRFAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C1)C=C(C=C2)O

Origin of Product

United States

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